4-Amino-4'-hydroxybiphenyl

Übersicht

Beschreibung

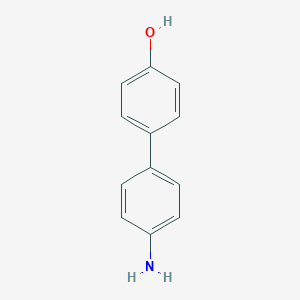

4-Amino-4'-hydroxybiphenyl (CAS 1204-79-1) is a biphenyl derivative featuring amino (-NH₂) and hydroxyl (-OH) substituents at the para positions of the two aromatic rings. This compound is synthesized via catalytic methods, achieving yields of up to 78% under optimized conditions . Its structure enables diverse applications, including use as a precursor in pharmaceuticals, liquid crystals, and dyes. The presence of both amino and hydroxyl groups enhances its reactivity in coupling reactions, such as etherification and amidation, as demonstrated in the synthesis of heterocyclic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-4’-hydroxybiphenyl can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to yield 4-aminobiphenyl. The final step involves hydroxylation at the 4’-position to obtain 4-Amino-4’-hydroxybiphenyl .

Industrial Production Methods: In industrial settings, the production of 4-Amino-4’-hydroxybiphenyl often involves catalytic hydrogenation of 4-nitrobiphenyl in the presence of a suitable catalyst, followed by hydroxylation using specific reagents under controlled conditions .

Types of Reactions:

Oxidation: 4-Amino-4’-hydroxybiphenyl can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Functionalized biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-4’-hydroxybiphenyl is widely used in scientific research due to its versatile chemical properties. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. In biology, it is used in the study of enzyme interactions and metabolic pathways. In medicine, it is investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Additionally, it finds applications in the development of dyes and pigments in the chemical industry .

Wirkmechanismus

The mechanism of action of 4-Amino-4’-hydroxybiphenyl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and reactivity with target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table highlights key differences between 4-Amino-4'-hydroxybiphenyl and analogous compounds:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The amino and hydroxyl groups in this compound are electron-donating, enhancing its nucleophilicity compared to 4-Amino-4'-nitrostilbene derivatives (e.g., nitro groups reduce basicity) .

- Solubility: Sulfonic acid derivatives (e.g., 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid) exhibit higher water solubility due to ionic groups, whereas this compound is more soluble in polar organic solvents .

- Biological Activity: Amino-hydroxyl biphenyl structures are common in pharmacologically active compounds, such as triazole derivatives with anti-inflammatory or antimicrobial properties .

Biologische Aktivität

4-Amino-4'-hydroxybiphenyl (4-OH-4'ABP) is an aromatic compound with the chemical formula C₁₂H₁₁NO. This compound has gained attention due to its structural similarity to known carcinogens, particularly in relation to its mutagenic and carcinogenic properties. This article explores the biological activity of 4-OH-4'ABP, focusing on its mutagenicity, carcinogenicity, metabolic pathways, and potential applications in drug development.

Chemical Structure and Properties

This compound consists of two benzene rings connected by a single bond, with an amino group (NH₂) at the para position of one ring and a hydroxyl group (OH) at the para position of the other. This configuration provides both hydrophilic and hydrophobic characteristics, influencing its solubility and interaction with biological systems.

Mutagenicity and Carcinogenicity

Research indicates that 4-OH-4'ABP exhibits significant mutagenic activity. It has been shown to induce mutations in bacterial strains such as TA98 and TA100, particularly when activated by metabolic processes that convert it into more reactive species . The compound's potential to form DNA adducts is a critical factor in its carcinogenicity, as these adducts can lead to genetic mutations that initiate cancer development.

Table 1: Summary of Mutagenicity Studies on this compound

| Study Reference | Test Organism | Activation Method | Observed Mutagenicity |

|---|---|---|---|

| Saito et al. (1985) | TA98, TA100 | $9 Activation | Positive Mutagenicity |

| Beland & Kadlubar (1985) | Various | Liver Metabolism | DNA Adduct Formation |

| Clayson et al. (1965) | Mice | Oral Administration | Bladder Carcinoma Induction |

Case Studies

-

Animal Studies on Carcinogenicity

- In a study involving BALB/c mice administered with varying doses of 4-OH-4'ABP, a dose-dependent increase in bladder carcinoma and hepatocellular tumors was observed. The incidence rates were significantly higher in treated groups compared to controls .

- Another study reported that out of 12 rabbits treated with 4-OH-4'ABP, three developed bladder carcinomas after prolonged exposure .

- Human Health Implications

Potential Applications

Despite its known risks, the unique chemical properties of 4-OH-4'ABP make it a candidate for further research in medicinal chemistry. Its ability to interact with biological systems suggests potential applications in developing new antimicrobial agents or as a lead compound for anticancer therapies .

Analyse Chemischer Reaktionen

Friedel-Crafts Acylation

4-Amino-4'-hydroxybiphenyl derivatives undergo Friedel-Crafts acylation under acidic conditions. For example:

-

Reaction : Protection of the phenolic -OH group (e.g., methoxy) followed by acylation with acetic anhydride in 1,2-dichloroethane/AlCl₃ yields 4-acetyl-4'-methoxybiphenyl .

-

Conditions :

Step Reagents/Conditions Yield Methoxy protection CH₃I, K₂CO₃ in acetone 92% Friedel-Crafts acylation AlCl₃, acetic anhydride, 80°C, 4 hr 65%

Reduction of Nitro Precursors

The parent compound can be synthesized via reduction of 4-nitrobiphenyl derivatives:

-

Reaction : Catalytic hydrogenation (H₂/Pd-C) converts 4-nitrobiphenyl to 4-aminobiphenyl, which is subsequently hydroxylated at the 4' position .

Cytochrome P450-Mediated Oxidation

In biological systems, this compound undergoes hepatic oxidation:

-

Primary pathway : Cytochrome P450 1A2 oxidizes the amine group to N-hydroxy-4-aminobiphenyl, a reactive intermediate implicated in DNA adduct formation .

-

Mechanism :

Oxidative Coupling

Under alkaline conditions, the compound participates in coupling reactions:

-

Example : Reaction with methylsulfonyl nitrobenzene derivatives yields biphenyl sulfones (e.g., 3-methylsulfonyl-3'-nitro-4-amino-4'-hydroxybiphenyl) through nucleophilic aromatic substitution .

Metabolic Modifications

-

N-Acetylation : Human N-acetyltransferases (NAT1/NAT2) acetylate the amine group, forming detoxified metabolites .

-

O-Glucuronidation : UDP-glucuronosyltransferases (UGTs) conjugate the phenolic -OH group, facilitating renal excretion .

| Metabolic Pathway | Enzyme | Product | Biological Role |

|---|---|---|---|

| N-Acetylation | NAT1/NAT2 | N-Acetyl-4-amino-4'-hydroxybiphenyl | Detoxification |

| O-Glucuronidation | UGT1A1/UGT1A9 | 4-Amino-4'-glucuronoxybiphenyl | Excretion enhancement |

Sulfone Formation

-

Reaction : Treatment with methylsulfonyl chloride in alkaline media produces sulfonated derivatives .

Halogenation

Electrophilic substitution at the aromatic ring occurs under halogenating agents (e.g., Br₂/FeBr₃):

-

Example : Bromination at the 3' position forms 3'-bromo-4-amino-4'-hydroxybiphenyl, a precursor for cross-coupling reactions .

Biological Reactivity and Genotoxicity

This compound exhibits significant genotoxicity due to its metabolic activation:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-4'-hydroxybiphenyl, and how can intermediates be validated?

- Methodology : Utilize Ullmann coupling or Suzuki-Miyaura cross-coupling reactions to link aromatic rings. For example, describes analogous biphenyl derivatives synthesized via catalytic coupling (e.g., using Pd catalysts). Post-synthesis, validate intermediates using HPLC or TLC with standards. Confirm purity via melting point analysis and compare with literature values (if available) .

- Validation : Use NMR (¹H/¹³C) to confirm regiochemistry and functional group integrity. Compare spectral data with structurally similar compounds (e.g., 4-aminobiphenyl in ) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Based on structurally related compounds ( ), assume acute oral toxicity (Category 4), skin/eye irritation (Category 2), and potential carcinogenicity. Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Emergency Response : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Stability Testing : Conduct accelerated degradation studies under UV light, humidity (40–80% RH), and elevated temperatures (40–60°C). Monitor decomposition via LC-MS. advises avoiding long-term storage due to possible degradation; use argon-filled vials for sensitive samples .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

- Data Reconciliation : Cross-reference experimental NMR/IR spectra with computational predictions (e.g., DFT simulations). Use SciFinder or Reaxys () to identify discrepancies in published data. For novel derivatives, report full spectral assignments and compare with analogous compounds (e.g., ’s hydroxyphenylmethanol derivatives) .

Q. How can researchers design experiments to probe the redox behavior of this compound in catalytic systems?

- Experimental Design : Use cyclic voltammetry (CV) to assess redox potentials in aprotic solvents (e.g., acetonitrile with TBAPF₆ electrolyte). Correlate results with DFT-calculated HOMO/LUMO energies. highlights similar approaches for 4-aminothiophenol in enzymatic redox studies .

- Mechanistic Insights : Track electron transfer pathways using in-situ FTIR or EPR spectroscopy to identify radical intermediates.

Q. What strategies mitigate aggregation-induced fluorescence quenching in this compound-based probes?

- Optimization : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder aggregation. Test solvent polarity effects (e.g., DMSO vs. water) on fluorescence quantum yield. ’s urea derivatives suggest hydrogen-bonding modulation as a viable strategy .

Q. Methodological Guidance

Q. How should researchers address conflicting toxicity data for biphenylamine derivatives?

- Risk Assessment : Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells). Compare results with structurally related carcinogens (e.g., 4-aminobiphenyl in ) and consult IARC monographs for classification updates .

Q. What computational tools predict the environmental fate of this compound?

- Modeling : Use EPI Suite or OPERA to estimate biodegradation half-lives, bioaccumulation factors, and aquatic toxicity. Validate predictions with experimental OECD 301/302 guideline tests .

Q. Tables

| Key Property | Technique | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | |

| Redox Potential | Cyclic Voltammetry (CV) | |

| Degradation Pathways | LC-MS/MS | |

| Toxicity Screening | Ames Test / MTT Assay |

Eigenschaften

IUPAC Name |

4-(4-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZZAFQKXTFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036832 | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-79-1 | |

| Record name | 4′-Amino[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-4'-HYDROXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP96PV8E87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.